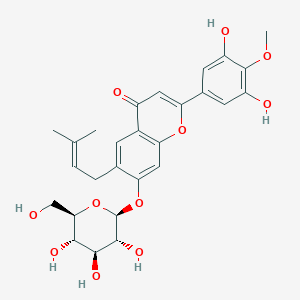
Wushanicariin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wushanicariin is a flavonoid compound that is extracted from the roots of Radix Salviae miltiorrhizae, a traditional Chinese medicinal herb. It has been extensively studied for its potential therapeutic effects on various diseases, including cardiovascular diseases, cancer, and neurological disorders.
Wirkmechanismus
The mechanism of action of Wushanicariin is not fully understood. However, it has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammatory genes. In addition, Wushanicariin has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemische Und Physiologische Effekte
Wushanicariin has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), and decrease the levels of reactive oxygen species (ROS) and malondialdehyde (MDA). It also has been shown to reduce the levels of inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). In addition, Wushanicariin has been shown to improve endothelial function, reduce blood pressure, and inhibit platelet aggregation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Wushanicariin in lab experiments are its low toxicity and high bioavailability. It can be easily synthesized and purified, and its effects can be easily measured using various biochemical and physiological assays. However, the limitations of using Wushanicariin in lab experiments are its limited solubility in water and its instability under certain conditions, such as high temperature and pH.
Zukünftige Richtungen
There are many future directions for the study of Wushanicariin. One direction is to investigate its potential therapeutic effects on other diseases, such as diabetes, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its potential synergistic effects with other compounds, such as curcumin and resveratrol. In addition, further studies are needed to elucidate the mechanism of action of Wushanicariin and to optimize its synthesis and purification methods.
Synthesemethoden
Wushanicariin can be synthesized from the roots of Radix Salviae miltiorrhizae using various methods, such as high-performance liquid chromatography (HPLC) and preparative HPLC. The purity of the compound can be determined using HPLC and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
Wushanicariin has been extensively studied for its potential therapeutic effects on various diseases. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. It also has neuroprotective effects and can improve cognitive function. In addition, Wushanicariin has been shown to have cardiovascular protective effects, such as reducing blood pressure, improving lipid metabolism, and inhibiting platelet aggregation.
Eigenschaften
CAS-Nummer |
115516-53-5 |
|---|---|
Produktname |
Wushanicariin |
Molekularformel |
C27H30O11 |
Molekulargewicht |
530.5 g/mol |
IUPAC-Name |
2-(3,5-dihydroxy-4-methoxyphenyl)-6-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C27H30O11/c1-12(2)4-5-13-6-15-16(29)9-19(14-7-17(30)26(35-3)18(31)8-14)36-21(15)10-20(13)37-27-25(34)24(33)23(32)22(11-28)38-27/h4,6-10,22-25,27-28,30-34H,5,11H2,1-3H3/t22-,23-,24+,25-,27-/m1/s1 |
InChI-Schlüssel |
LLNBDBPIVSGXJA-ZANOAUCBSA-N |
Isomerische SMILES |
CC(=CCC1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=CC2=O)C4=CC(=C(C(=C4)O)OC)O)C |
SMILES |
CC(=CCC1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=CC2=O)C4=CC(=C(C(=C4)O)OC)O)C |
Kanonische SMILES |
CC(=CCC1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=CC2=O)C4=CC(=C(C(=C4)O)OC)O)C |
Andere CAS-Nummern |
115516-53-5 |
Synonyme |
3',5',7-trihydroxy-4'-methoxy-6-(3,3-dimethylallyl)flavone-7-glucopyranoside wushanicariin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde](/img/structure/B39329.png)
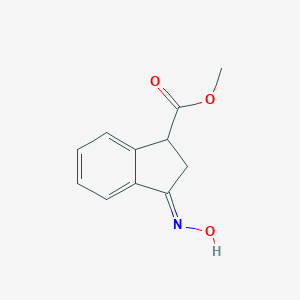
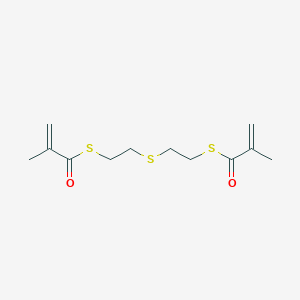
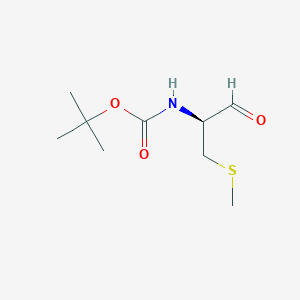
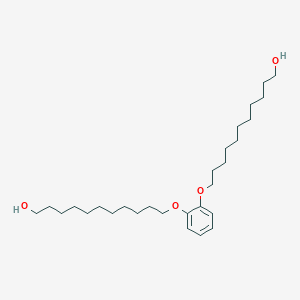
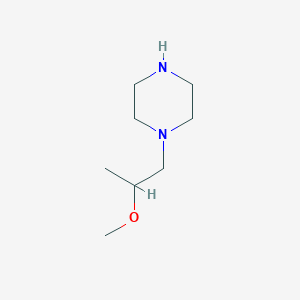
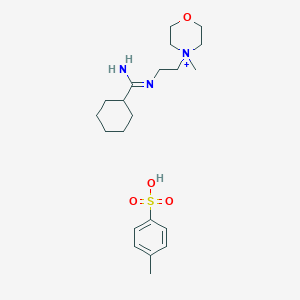
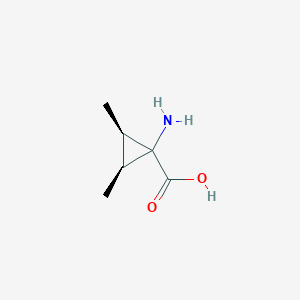
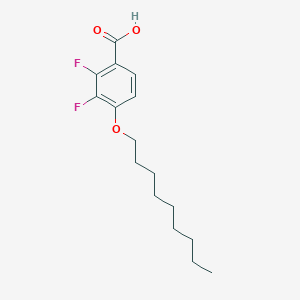
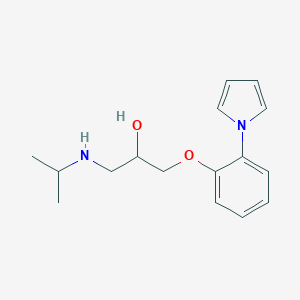
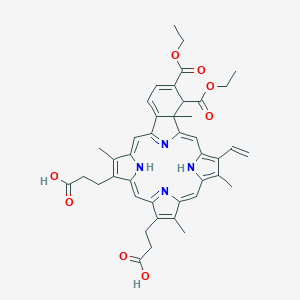
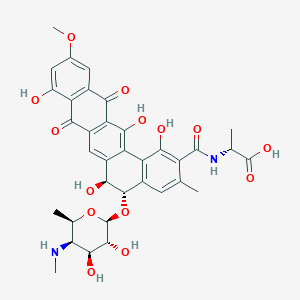
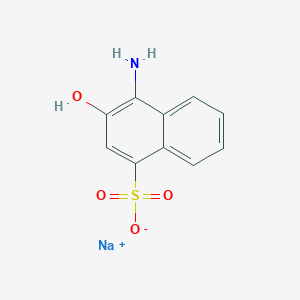
![3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B39366.png)